5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Overview
Description
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is a flavonoid that can inhibit bacterial growth . It has been shown to inhibit the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli and Cerulenin by inhibiting the enzymes involved in fatty acid synthesis .
Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is C18H18O7 . The structure includes a flavanone backbone, which is a type of flavonoid. It has three methoxy groups (-OCH3) and two hydroxy groups (-OH) attached to the flavanone backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include a molecular weight of 346.3, a density of 1.3±0.1 g/cm3, a boiling point of 562.6±50.0 °C at 760 mmHg, and a flash point of 205.3±23.6 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Bioflavonoid Screening : A study by Stout, Reich, & Huffman (1964) described the synthesis of various bioflavonoids, including closely related compounds to 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone. These compounds were tested in a general endocrine screening assay, indicating their potential application in endocrine system research.
Cytotoxic Properties : Chen, Lee, Duh, & Chen (2005) isolated compounds including a closely related flavanone from Muntingia calabura leaves, showing cytotoxicity against P-388 and HT-29 cell lines. This suggests potential applications in cancer research (Chen et al., 2005).
Antimycobacterial and Cytotoxic Activity : Suksamrarn et al. (2004) isolated flavanones from Chromolaena odorata, including a compound with moderate antimycobacterial activity against Mycobacterium tuberculosis. This indicates its potential use in tuberculosis research and treatment (Suksamrarn et al., 2004).
Isoflavanone Research : Zhao, Duan, & Che (2007) isolated isoflavanones from Desmodium styracifolium, indicating the potential of such compounds in the study of natural product chemistry and pharmacology (Zhao et al., 2007).
Cytotoxicity Against Cancer Cell Lines : Thien et al. (2019) discovered a new isoflavanone with cytotoxic activity against various human cancer cell lines, suggesting the role of such compounds in cancer therapy research (Thien et al., 2019).
Allelopathic Potential : Tsanuo et al. (2003) identified isoflavanones in Desmodium uncinatum root exudate, indicating their role in plant-plant interactions and potential agricultural applications (Tsanuo et al., 2003).
Photoreactivity Studies : Nakashima, Okamoto, & Matsuura (1976) explored the photoreactivity of flavanones, including compounds related to this compound, which is important for understanding the chemical behavior of these compounds under light exposure (Nakashima et al., 1976).
Synthesis of Antiangiogenic Compounds : Lee et al. (2016) synthesized natural homoisoflavonoids, which included compounds with structural similarities, indicating their potential in the development of new pharmacologically active agents (Lee et al., 2016).
Flavonoid Chemistry and Biological Activity : Hanson (2016) reviewed the importance of flavonoids, including flavanones, in dietary and medicinal applications, highlighting the widespread interest in these compounds (Hanson, 2016).
Antimicrobial and Radical Scavenging Activities : Chacha, Bojase-Moleta, & Majinda (2005) identified flavonoids with antimicrobial activity and radical scavenging properties, suggesting the potential of these compounds in antimicrobial and antioxidant research (Chacha et al., 2005).
Mechanism of Action
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: A Detailed Mechanism of Action
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone, also known as 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chroman-4-one, is a flavonoid compound with intriguing biological activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
The primary target of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli . It inhibits the enzymes involved in this process, thereby inhibiting bacterial growth .
Mode of Action
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone interacts with its targets by binding to the enzymes involved in the biosynthesis of fatty acids . This binding inhibits the function of these enzymes, leading to a decrease in the production of fatty acids, which are essential components of the bacterial cell membrane . As a result, the growth of the bacteria is inhibited .
Biochemical Pathways
The affected biochemical pathway is the fatty acid biosynthesis pathway in gram-negative bacteria . By inhibiting the enzymes involved in this pathway, 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone disrupts the production of fatty acids, leading to a disruption in the formation of the bacterial cell membrane . This results in the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of the action of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include the inhibition of fatty acid biosynthesis, disruption of the bacterial cell membrane formation, and ultimately, the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone has been found to have multiple biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Cellular Effects
This compound has been shown to mitigate lead-induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory, and monoaminergic properties . It has also been found to have significant cytotoxic activity against A549 and HepG-2 cell lines .
Molecular Mechanism
It is known to induce apoptosis in cancer cells, increase the proteolytic activation of caspase-3, and degrade poly (ADP-ribose) polymerase (PARP) protein .
Temporal Effects in Laboratory Settings
It is known that for obtaining a higher solubility, the compound can be warmed at 37° and shaken in the ultrasonic bath for a while .
properties
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALFFOVOLJORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332740 | |
Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62252-10-2 | |
Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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